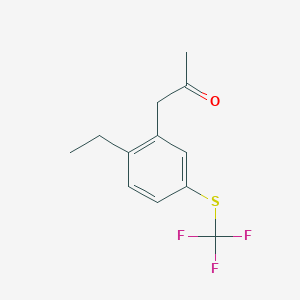
1,4-Diiodo-2-ethyl-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-2-ethyl-3-fluorobenzene: is an organic compound with the molecular formula C8H7FI2 It is a derivative of benzene, where two iodine atoms, one ethyl group, and one fluorine atom are substituted at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-ethyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactionsThe general mechanism includes the formation of a sigma complex followed by the elimination of a proton to restore aromaticity .
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diiodo-2-ethyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The ethyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation of the ethyl group can produce benzoic acid derivatives.
- Reduction can lead to the formation of ethylbenzene derivatives.
Applications De Recherche Scientifique
Chemistry: 1,4-Diiodo-2-ethyl-3-fluorobenzene is used as a building block in organic synthesis. It is valuable in the preparation of more complex aromatic compounds and in the study of reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the manufacture of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism by which 1,4-Diiodo-2-ethyl-3-fluorobenzene exerts its effects is primarily through electrophilic aromatic substitution. The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to restore aromaticity . The specific molecular targets and pathways involved depend on the nature of the substituents and the conditions of the reaction.
Comparaison Avec Des Composés Similaires
- 1,4-Diiodo-2-fluorobenzene
- 1,4-Diiodo-2-ethylbenzene
- 1,4-Diiodo-3-fluorobenzene
Comparison: 1,4-Diiodo-2-ethyl-3-fluorobenzene is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo. For example, the ethyl group can participate in oxidation and reduction reactions, while the fluorine atom can affect the compound’s electronic properties and reactivity in substitution reactions.
Propriétés
Formule moléculaire |
C8H7FI2 |
|---|---|
Poids moléculaire |
375.95 g/mol |
Nom IUPAC |
2-ethyl-3-fluoro-1,4-diiodobenzene |
InChI |
InChI=1S/C8H7FI2/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4H,2H2,1H3 |
Clé InChI |
UEGUXZTWRIXFDH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1F)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



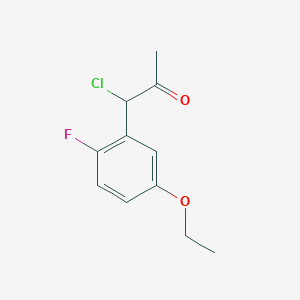
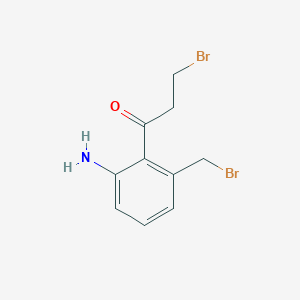
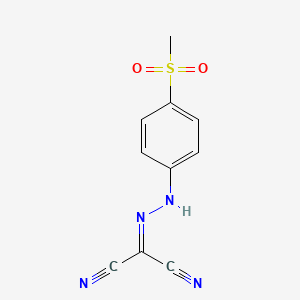
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
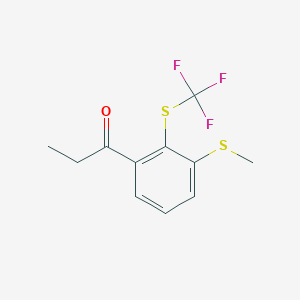
![1-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B14061063.png)

![[(2S)-5-(acetyloxymethyl)-2-[6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14061073.png)
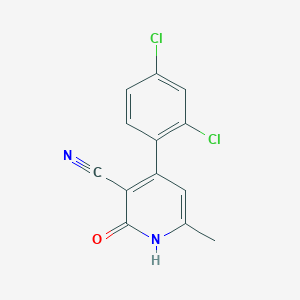

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)methyl)carbamate](/img/structure/B14061105.png)

